Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a hydroxy group, a benzamide moiety, and a prop-2-en-1-ylcarbamothioyl group.
Preparation Methods
The synthesis of 4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-hydroxybenzoic acid with an appropriate amine under acidic conditions to form 4-hydroxybenzamide.
Introduction of the Prop-2-en-1-yl Group: The next step involves the alkylation of the benzamide core with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Formation of the Carbamothioyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzamide moiety play crucial roles in binding to the active sites of these targets, while the prop-2-en-1-ylcarbamothioyl group may enhance the compound’s stability and specificity. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE can be compared with similar compounds such as:
4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOYL]AMINO}BENZAMIDE: This compound lacks the thioyl group, which may affect its stability and reactivity.
4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZOIC ACID: This compound has a carboxylic acid group instead of the benzamide moiety, which may influence its binding properties and solubility.
The uniqueness of 4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1-[(4-hydroxybenzoyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H13N3O2S/c1-2-7-12-11(17)14-13-10(16)8-3-5-9(15)6-4-8/h2-6,15H,1,7H2,(H,13,16)(H2,12,14,17) |
InChI Key |
XXPQBVNGNZFNNN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.